1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine
Overview
Description
“1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1385694-44-9 and a molecular weight of 360.45 . It has a linear formula of C20H28N2O4 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 6-benzyl 1-tert-butyl hexahydro-1H-pyrrolo [3,4-b]pyridine-1,6 (2H)-dicarboxylate . The InChI code for this compound is 1S/C20H28N2O4/c1-20 (2,3)26-19 (24)22-11-7-10-16-12-21 (13-17 (16)22)18 (23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . The storage temperature for this compound is +4C .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . Amide structures are frequently found in many natural products and biologically active compounds . They provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .
- Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
- Results or Outcomes : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . It is important in organic synthesis to reduce cost, waste, and time .
Application in Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” might be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been reported in comprehensive data from 2017 to 2021 .
- Methods of Application or Experimental Procedures : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .
- Results or Outcomes : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
Application in Dual Protection of Amines and Amides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” might be used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application or Experimental Procedures : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results or Outcomes : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Application in Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” might be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been reported in comprehensive data from 2017 to 2021 .
- Methods of Application or Experimental Procedures : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .
- Results or Outcomes : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
Application in Dual Protection of Amines and Amides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” might be used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application or Experimental Procedures : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results or Outcomes : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Safety And Hazards
properties
IUPAC Name |
6-O-benzyl 1-O-tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-11-7-10-16-12-21(13-17(16)22)18(23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBZWDKPOODPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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